CID 2723746

Description

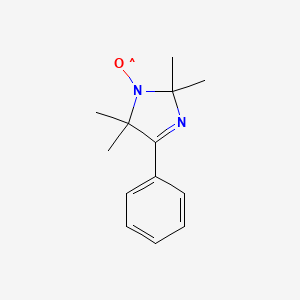

CID 2723746 is a stable free radical compound with the molecular formula C13H17N2O and a molecular weight of 217.29 g/mol . It is commonly used in various chemical reactions and research applications due to its unique properties as a free radical.

Properties

IUPAC Name |

1-hydroxy-2,2,5,5-tetramethyl-4-phenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-12(2)11(10-8-6-5-7-9-10)14-13(3,4)15(12)16/h5-9,16H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWOZKTYHKOFFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=NC(N1O)(C)C)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343361 | |

| Record name | 2,2,5,5-Tetramethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39753-68-9 | |

| Record name | 2,2,5,5-Tetramethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

CID 2723746 is typically synthesized through a multi-step chemical process. One common method involves the reaction of 3-butylchloramine with nitrosyl chloride and benzyl alcohol, followed by reduction to yield the target compound . The reaction conditions often include controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and automated processes to maintain consistency and efficiency. The use of advanced purification techniques, such as chromatography, ensures that the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

CID 2723746 undergoes several types of chemical reactions, including:

Oxidation: The compound can act as an oxidizing agent in various organic reactions.

Reduction: It can be reduced under specific conditions to form different products.

Substitution: The phenyl group in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nitrosyl chloride, benzyl alcohol, and various reducing agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired outcomes.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce various reduced forms of the compound.

Scientific Research Applications

CID 2723746 has a wide range of scientific research applications, including:

Biology: The compound is employed in studies involving free radical biology and oxidative stress.

Medicine: Research on the compound’s potential therapeutic applications, such as its role in antioxidant therapies, is ongoing.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of CID 2723746 involves its ability to generate free radicals. These free radicals can initiate various chemical reactions by abstracting hydrogen atoms or adding to unsaturated bonds. The compound’s molecular targets and pathways include interactions with organic molecules, leading to the formation of new chemical bonds and products .

Comparison with Similar Compounds

Similar Compounds

2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-1-oxyl: A similar compound with slight variations in its structure and properties.

CID 2723746-3-oxide: Another related compound with different oxidation states and reactivity.

Uniqueness

This compound is unique due to its stability as a free radical and its versatility in various chemical reactions. Its ability to act as both an oxidizing and reducing agent makes it valuable in diverse research and industrial applications .

Biological Activity

CID 2723746, also known as 6-(Bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline , is a synthetic compound belonging to the quinoline family. This compound has garnered significant attention in medicinal chemistry due to its potential antimicrobial and anticancer properties. Its unique structure, characterized by a bromomethyl group at the 6-position, a butoxy group at the 4-position, and a trifluoromethyl group at the 2-position of the quinoline ring, enhances its biological activity and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- G protein-coupled receptors (GPCRs)

- Kinases

- Transporters

These interactions may lead to significant biological effects, including antimicrobial and anticancer activities. The specific mechanisms through which this compound exerts its effects are still under investigation, requiring further studies to elucidate target identification and pathway analysis.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity against a range of bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes or interfere with essential metabolic processes.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines, possibly through mechanisms involving apoptosis induction or cell cycle arrest.

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effects | References |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Inhibition of growth | |

| Anticancer | Cancer cell lines | Reduced proliferation, apoptosis |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability at specific concentrations, indicating its potential as an antimicrobial agent.

- Cancer Cell Proliferation : Another study focused on the effects of this compound on human breast cancer cell lines. The compound showed a dose-dependent inhibition of cell growth, suggesting that it may be effective in targeting cancer cells while sparing normal cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.